5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one
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Overview
Description
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include indole derivatives, brominated compounds, and thiazolidinone precursors. Common reaction conditions may involve:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Palladium catalysts for coupling reactions
Reagents: Brominating agents, thionating agents
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Acetonitrile, ethanol
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Antimicrobial Activity: Exhibits activity against certain bacterial strains.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. Pathways involved could include signal transduction pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Similar structure with variations in substituents.
Indolinones: Compounds with an indolinone core structure.
Uniqueness
The unique combination of the indolinone and thiazolidinone moieties, along with specific substituents like the bromo and dimethoxyphenethyl groups, gives this compound distinct chemical and biological properties.
Properties
CAS No. |
617697-86-6 |
---|---|
Molecular Formula |
C23H21BrN2O4S2 |
Molecular Weight |
533.5 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21BrN2O4S2/c1-4-25-16-7-6-14(24)12-15(16)19(21(25)27)20-22(28)26(23(31)32-20)10-9-13-5-8-17(29-2)18(11-13)30-3/h5-8,11-12H,4,9-10H2,1-3H3/b20-19- |
InChI Key |
MZZMOVAIFOUHRP-VXPUYCOJSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)/C1=O |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C1=O |
Origin of Product |
United States |
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